2,4-DIACETYLRESORCINOL

Description

Significance of Resorcinol (B1680541) Derivatives in Organic Chemistry and Medicinal Science

Resorcinol, or 1,3-dihydroxybenzene, and its derivatives are a class of phenolic compounds that have long captured the attention of chemists and pharmacologists. ontosight.ainih.gov The two hydroxyl groups on the benzene (B151609) ring impart a high degree of reactivity, making resorcinols valuable starting materials for the synthesis of a vast array of more complex molecules. patsnap.com In organic synthesis, they serve as crucial intermediates for producing dyes, resins, and plastics. google.combritannica.com

From a medicinal standpoint, resorcinol derivatives exhibit a broad spectrum of biological activities. They are recognized for their antiseptic, and antimicrobial properties. ontosight.aidrugbank.com Some have been investigated for their potential as anticancer and anti-inflammatory agents. ontosight.aiptfarm.pl The ability of the resorcinol scaffold to interact with various biological targets has made it a privileged structure in drug discovery, leading to the development of therapeutic agents for a range of conditions. researchgate.net

Overview of 2,4-Diacetylresorcinol as a Key Intermediate and Bioactive Scaffold

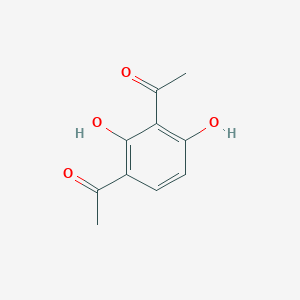

This compound, with the chemical formula C₁₀H₁₀O₄, is a diacetylated derivative of resorcinol. ontosight.ai Its structure features a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two acetyl groups at positions 2 and 4. ontosight.ai This specific arrangement of functional groups makes it a highly versatile chemical intermediate. ontosight.ai

The presence of both hydroxyl and acetyl groups allows for a variety of chemical transformations. It can be synthesized through methods like the acetylation of resorcinol. ontosight.ai This compound serves as a precursor for the synthesis of various heterocyclic compounds, such as chromones and coumarins, which are known to possess significant biological activities. tandfonline.com Research has demonstrated the potential of this compound derivatives in areas like antimicrobial and antioxidant applications. ontosight.ai Its role as a bioactive scaffold means that its core structure can be systematically modified to create libraries of new compounds for biological screening, aiding in the discovery of novel therapeutic agents. nih.govmdpi.comuniupo.itutwente.nl

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₄ | ontosight.ai |

| IUPAC Name | 1-(2,4-dihydroxy-3-acetylphenyl)ethanone | |

| Molar Mass | 194.18 g/mol | |

| Appearance | Crystalline solid | nih.gov |

| Solubility | Moderately soluble in organic solvents, less soluble in water | ontosight.ai |

Research Findings on this compound and its Derivatives

| Research Area | Findings |

| Synthesis of Heterocycles | This compound is a key starting material for synthesizing angular benzo-γ-dipyrones. tandfonline.com |

| Antimicrobial Activity | Derivatives of this compound, such as bischalcones, have shown promising antifungal activity. vignanpharma.com Studies have also indicated its potential against certain bacterial strains. ontosight.ai |

| Antioxidant Activity | Research has suggested that this compound possesses free radical scavenging abilities, indicating its potential as an antioxidant. ontosight.ai |

| Chemical Reactions | The compound undergoes thermal Claisen rearrangement to yield various products, demonstrating its reactivity and potential for creating complex molecules. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-acetyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRSNZGOMBWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176017 | |

| Record name | 2,4-Diacetyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-12-4 | |

| Record name | 2,4-Diacetyl-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diacetyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 2,4 Diacetylresorcinol

Acetylation of Resorcinol (B1680541)

The most direct route to diacetylated resorcinol derivatives is the electrophilic substitution of the resorcinol ring using an acetylating agent. The strong activating and ortho-, para-directing nature of the two hydroxyl groups on the resorcinol nucleus makes it highly susceptible to acylation.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones, including 2,4-diacetylresorcinol. sigmaaldrich.com This reaction involves the introduction of an acyl group onto the aromatic ring of resorcinol. smolecule.com The process is a classic electrophilic aromatic substitution where the resorcinol ring acts as the nucleophile. sigmaaldrich.com However, the direct di-acetylation of resorcinol often leads to a mixture of isomers, with the 4,6-diacetylresorcinol (B1214101) frequently being the major product due to steric and electronic factors. tandfonline.comjournals.co.za The formation of this compound alongside its 4,6-isomer has been reported under various conditions, though often as the minor product. tandfonline.comjournals.co.za

The fundamental mechanism proceeds through the generation of an electrophilic acylium ion from an acylating agent, such as an acyl chloride or acid anhydride (B1165640). sigmaaldrich.combyjus.com This electrophile then attacks the electron-rich resorcinol ring. The hydroxyl groups strongly activate the ring towards this attack, specifically at the positions ortho and para to them (positions 2, 4, and 6). The initial acylation typically occurs at the 4-position to yield 4-acetylresorcinol (resacetophenone). ias.ac.in A second acylation can then occur, leading to diacetylated products.

Role of Lewis Acid Catalysts (e.g., Zinc Chloride)

Lewis acids are pivotal in Friedel-Crafts acylation, serving to generate the highly reactive acylium ion electrophile. future4200.com Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃), while strong Brønsted acids like sulfuric acid (H₂SO₄) can also be employed. future4200.comlookchem.com

The mechanism begins with the coordination of the Lewis acid to the acylating agent (e.g., acetyl chloride or acetic anhydride). sigmaaldrich.comwikipedia.org This polarization weakens the carbon-halogen or carbon-oxygen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.combyjus.com This ion is a potent electrophile that subsequently reacts with the resorcinol ring. byjus.com In the case of resorcinol, the product ketone can form a stable complex with the Lewis acid, meaning that stoichiometric or even excess amounts of the catalyst are often required for the reaction to proceed to completion. wikipedia.org The catalyst is regenerated during the final workup step. byjus.com Zinc chloride is a frequently used catalyst for this transformation. lookchem.comwikipedia.orgresearchgate.net

Influence of Solvent Systems and Reaction Conditions

The yield and isomeric distribution of diacetylated resorcinol products are highly dependent on the choice of acylating agent, catalyst, solvent, and reaction temperature. wikipedia.org Acetic anhydride and acetyl chloride are the most common acylating agents used in these syntheses. smolecule.comlookchem.com

Studies have shown that varying these conditions can favor the formation of one isomer over another. For instance, reacting resorcinol with acetic anhydride in the presence of zinc chloride at 142–150°C for a short duration can yield diacetylated products. lookchem.com The use of concentrated sulfuric acid as a catalyst with acetic anhydride at 130°C has been shown to produce a mixture of this compound and 4,6-diacetylresorcinol. journals.co.za The solvent can also play a crucial role; non-polar solvents tend to favor ortho-substitution in Fries rearrangements, a principle that has parallels in Friedel-Crafts reactions, potentially influencing the isomer ratio. wikipedia.orgbiotage.com The reaction between 2-acetylresorcinol, acetic anhydride, and concentrated sulfuric acid has been shown to specifically yield the 2,4-diacetyl isomer. journals.co.za

| Acylating Agent | Catalyst | Conditions | Products | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Zinc Chloride | 142–150°C, 15 min | 4,6-Diacetylresorcinol (96% yield reported for diacetylated product) | lookchem.com |

| Acetyl Chloride | Ferric Chloride | 150°C, 15 min | 4,6-Diacetylresorcinol (60% yield) | lookchem.com |

| Acetic Anhydride | Conc. H₂SO₄ | 130°C, 15 min | Mixture of 2,4- and 4,6-diacetylresorcinol | journals.co.za |

| Acetic Anhydride | Conc. H₂SO₄ | Heated until dark red | This compound from 2-acetylresorcinol | journals.co.za |

Alternative Synthetic Routes

Beyond direct acetylation, other strategies, including molecular rearrangements and selective acylations of mono-substituted precursors, provide alternative pathways to this compound.

Rearrangement Reactions (e.g., Fries-type Migrations from Acetylated Phenols)

The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones, catalyzed by Lewis acids. wikipedia.orgorganic-chemistry.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring and is known to be ortho- and para-selective. wikipedia.org When applied to resorcinol diacetate, the Fries rearrangement can yield a mixture of acetylated products, including this compound. ias.ac.inkoreascience.kr

The widely accepted mechanism involves coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of an ester group, followed by the generation of an acylium carbocation. wikipedia.org This electrophile then attacks the aromatic ring in an intramolecular or intermolecular fashion. wikipedia.org The reaction conditions, particularly temperature, can be manipulated to favor one isomer over another. Low temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-product, which can form a more stable chelated complex with the Lewis acid catalyst. wikipedia.org A conventional Fries reaction of resorcinol diacetate using an AlCl₃-tetrachloroethane complex has been shown to produce 2,4-dihydroxyacetophenone, 4,6-diacetylresorcinol, and this compound. koreascience.kr

| Catalyst/Conditions | Products Observed | Reference |

|---|---|---|

| AlCl₃, lower temperatures | Resacetophenone, 2,4-diacetyl-resorcinol | ias.ac.in |

| AlCl₃, higher temperatures | Resacetophenone, 2,4-diacetyl-resorcinol, 4,6-diacetyl-resorcinol | ias.ac.in |

| AlCl₃-1,1,2,2,-tetrachloroethane complex | 2',4'-dihydroxyacetophenone, 4,6-diacetylresorcinol, this compound | koreascience.kr |

Selective Isomer Formation (e.g., from 2-Acetylresorcinol)

Achieving regioselective synthesis is a significant challenge in the chemistry of highly activated aromatic compounds like resorcinol. One effective strategy to selectively obtain the 2,4-isomer is to start from a mono-acetylated precursor where the desired substitution pattern is guided by the existing group. While the acylation of the common isomer 4-acetylresorcinol (resacetophenone) gives a mixture of 2,4- and 4,6-diacetylresorcinol, a more selective route has been identified. ias.ac.in

It has been demonstrated that the treatment of 2-acetylresorcinol (vicinal resacetophenone) with acetic anhydride and concentrated sulfuric acid leads exclusively to the formation of this compound. journals.co.za In this case, the positions ortho and para to the hydroxyl groups are already influenced by the existing acetyl group at the 2-position, directing the incoming second acetyl group to the 4-position, thus avoiding the formation of the 4,6-isomer. This approach represents a key method for the specific synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 2,4 Diacetylresorcinol

Condensation Reactions

The carbonyl groups of the acetyl substituents and the activated aromatic ring of 2,4-diacetylresorcinol are prime sites for condensation reactions, leading to the formation of larger, more complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases. doaj.orgcolab.ws These reactions typically involve the reaction of the carbonyl carbons of the diacetylresorcinol with the nucleophilic nitrogen atom of the amine or hydrazine (B178648), resulting in the formation of a carbon-nitrogen double bond (imine or azomethine group). sphinxsai.com

The synthesis of these Schiff bases is often carried out by refluxing this compound with the corresponding amine or hydrazine in a suitable solvent, such as ethanol (B145695). sphinxsai.com For instance, the condensation of this compound with 4-methyl-2-aminophenol in a 1:2 molar ratio yields a dioxadiazatetradentate acyclic ligand. sphinxsai.com Similarly, reaction with 1,8-naphthalenediamine in a 1:1 molar ratio produces a tridentate Schiff base ligand. researchgate.net These Schiff base ligands are of significant interest due to their ability to form stable complexes with various transition metal ions. doaj.orgcolab.wsresearchgate.net The coordination typically occurs through the azomethine nitrogen and the phenolic oxygen atoms. scispace.com

A variety of amines have been utilized in the synthesis of Schiff bases from this compound, including:

o-aminophenol doaj.orgcolab.ws

o-phenylenediamine (B120857) doaj.orgcolab.ws

oxalyldihydrazine doaj.orgcolab.ws

1,8-naphthalenediamine doaj.orgcolab.wsresearchgate.net

4-methyl-2-aminophenol doaj.orgcolab.wssphinxsai.com

hydrazine monohydrate doaj.orgcolab.ws

diethylenetriamine (B155796) nih.gov

The resulting Schiff bases and their metal complexes have been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. doaj.orgcolab.wsresearchgate.net

Table 1: Examples of Amines and Hydrazines Used in Schiff Base Synthesis with this compound

| Amine/Hydrazine | Molar Ratio (Diacetylresorcinol:Amine) | Resulting Schiff Base Type | Reference |

| 4-methyl-2-aminophenol | 1:2 | Dioxadiazatetradentate acyclic ligand | sphinxsai.com |

| 1,8-naphthalenediamine | 1:1 | Tridentate ligand | researchgate.net |

| 4-bromoaniline | Not Specified | Bidentate ligand | scispace.com |

| 4-methoxyaniline | Not Specified | Bidentate ligand | scispace.com |

| Diethylenetriamine | Not Specified | N3O Schiff base | nih.gov |

Azo derivatives of this compound can be synthesized through a diazo coupling reaction. jocpr.comjocpr.com This reaction involves the diazotization of a substituted aniline (B41778), followed by coupling with the activated aromatic ring of this compound. jocpr.com The general procedure involves dissolving the substituted aniline in an acidic solution, followed by the addition of sodium nitrite (B80452) at low temperatures (0-5 °C) to form the diazonium salt. jocpr.com This diazonium salt is then added to a solution of this compound in a basic medium, such as 10% sodium hydroxide (B78521), to facilitate the coupling reaction. jocpr.com

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich resorcinol (B1680541) ring. The azo group (-N=N-) is introduced onto the aromatic ring, resulting in a highly colored azo compound. jocpr.com The synthesis of these azo dyes is relatively simple, requires a short reaction time, and involves easy product separation. jocpr.com A variety of substituted anilines can be used to produce a range of azo derivatives with different properties. jocpr.com

Table 2: Synthesis of Azo Derivatives from this compound

| Substituted Aniline | Reagents | Key Reaction Steps | Resulting Product | Reference |

| Various substituted anilines | HCl, H₂O, NaNO₂, 10% NaOH | 1. Diazotization of aniline at 0-5°C. 2. Coupling with this compound in NaOH solution. | 2-(substituted phenyl)azo-4,6-diacetyl resorcinol | jocpr.com |

| 4-Methoxy-2-nitroaniline | HCl, H₂O, NaNO₂, 4-hydroxybenzoic acid | 1. Diazotization of 4-methoxy-2-nitroaniline. 2. Coupling with 4-hydroxybenzoic acid. | 4-hydroxy-3-((4-methoxy-2-nitrophenyl)diazenyl)benzoic acid | impactfactor.org |

This compound serves as a key starting material for the synthesis of bischalcones through aldol (B89426) condensation reactions, specifically the Claisen-Schmidt condensation. pnrjournal.comvignanpharma.comresearchgate.net This reaction involves the condensation of this compound with two equivalents of an aromatic or substituted aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. pnrjournal.comresearchgate.netacs.org

In a typical procedure, this compound is dissolved in a mixture of ethanol and an aqueous solution of a strong base. pnrjournal.comresearchgate.net The substituted aldehyde is then added to the reaction mixture, which is often refluxed for several hours. pnrjournal.com The reaction proceeds via the formation of an enolate from the acetyl groups of the diacetylresorcinol, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones. Since this compound has two acetyl groups, this process occurs twice, leading to the formation of a bischalcone. pnrjournal.comvignanpharma.com A variety of substituted aldehydes can be employed to generate a diverse library of bischalcone derivatives. researchgate.netnih.gov

Table 3: Examples of Bischalcone Synthesis from this compound

| Aldehyde | Base | Solvent | Reaction Conditions | Resulting Product Type | Reference |

| Substituted benzaldehydes | 40% Sodium hydroxide | Ethanol | Reflux for 4-5 hours | 1,1'-(4,6-dihydroxy-1,3-phenylene)bis(3-arylprop-2-en-1-one) | pnrjournal.comresearchgate.net |

| Various aromatic aldehydes | Potassium hydroxide | Not specified | Not specified | Bischalcones | acs.org |

| Substituted aldehydes | Not specified | Not specified | One-step Claisen-Schmidt condensation | Bischalcones | nih.gov |

Electrophilic Aromatic Substitution Reactions

The resorcinol ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of the two electron-donating hydroxyl groups. This reactivity allows for the introduction of various functional groups onto the aromatic ring.

This compound can undergo the Mannich reaction, which is a three-component condensation involving formaldehyde (B43269) and a secondary amine. ptfarm.plresearchgate.netnih.gov Interestingly, the reaction with this compound does not occur at the acetyl groups but rather on the aromatic ring, specifically at the 2-position, which is the position between the two hydroxyl groups. ptfarm.plresearchgate.netnih.gov This is an example of electrophilic aromatic substitution where an aminomethyl group is introduced onto the ring. ptfarm.pl

The reaction is typically carried out by condensing this compound with formaldehyde and a selected secondary amine. researchgate.netnih.gov In some cases, a phase transfer catalyst like tetrabutylammonium (B224687) bromide has been used to improve yields. ptfarm.pl The resulting products are novel Mannich bases of this compound. ptfarm.plresearchgate.net A variety of secondary amines, such as piperidine (B6355638) and morpholine (B109124), can be used in this reaction. nih.gov It has been observed that in some instances, instead of the expected Mannich base, a dimer of the starting material connected by a methylene (B1212753) bridge can be formed. ptfarm.plnih.gov

Table 4: Mannich Reaction of this compound

| Amine | Reagents | Catalyst | Site of Substitution | Product Type | Reference |

| Selected secondary amines | Formaldehyde | None specified | 2-position of the aromatic ring | Mannich bases | researchgate.netnih.gov |

| Various secondary amines | Formaldehyde | Tetrabutylammonium bromide | 2-position of the aromatic ring | Mannich bases | ptfarm.pl |

| Piperidine | Formaldehyde | Not specified | Not specified | Mannich bases of chalcone (B49325) analogues | nih.gov |

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic compounds. organic-chemistry.orgwikipedia.org When applied to this compound, it leads to the formation of a dicarboxaldehyde derivative. tandfonline.comtandfonline.comsciforum.net The reaction involves treating this compound with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgtandfonline.com

The proposed mechanism involves a double formylation at each of the methyl groups of the acetyl substituents, followed by a self-cyclization and subsequent hydrolysis in a basic medium. tandfonline.com This process results in the formation of 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde. tandfonline.comtandfonline.comsciforum.net This dicarboxaldehyde is a valuable intermediate that can be further condensed with various nucleophiles to synthesize a range of heterocyclic compounds. tandfonline.comsciforum.net The Vilsmeier-Haack reaction can also be applied to Schiff bases and hydrazones derived from this compound, leading to the formation of other complex heterocyclic systems. tandfonline.comtandfonline.com

Table 5: Vilsmeier-Haack Formylation of this compound

| Substrate | Reagents | Key Reaction Steps | Product | Reference |

| This compound | POCl₃, DMF | 1. Double formylation of acetyl methyl groups. 2. Self-cyclization. 3. Hydrolysis. | 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde | tandfonline.comtandfonline.comsciforum.net |

| Aliphatic/Aromatic Schiff bases of this compound | Vilsmeier-Haack reagent | Formylation and cyclization | 4,6-bis(alkyl/arylimino)-4H,6H-pyrano[3,2-g]chromene-3,7-dicarbaldehydes | tandfonline.comtandfonline.com |

| Bis-hydrazones of this compound | Vilsmeier-Haack reagent | Formylation and cyclization | 4,6-bis(4-formylpyrazol-3-yl)resorcinols | tandfonline.comtandfonline.com |

Esterification and Alkylation Reactions

The phenolic hydroxyl groups of this compound are primary sites for esterification and alkylation reactions, leading to the formation of diesters and C-alkylated products.

This compound can be converted into its corresponding diesters through reaction with various aromatic acids. In a typical procedure, this compound is treated with two moles of a given aromatic acid in the presence of phosphorous oxychloride and dry pyridine. rfppl.co.in The absence of a color change with an ethanolic ferric chloride solution in the resulting products confirms that the phenolic hydroxyl groups have been successfully esterified. rfppl.co.in This method has been used to synthesize a series of 4,6-diacetyl-1,3-di(substituted-phenyl carbonyloxy)benzenes. rfppl.co.in

An alternative approach to synthesizing related flavones involves the preparation of diester derivatives of 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone with different aromatic acids. researchgate.net

Table 1: Synthesis of this compound Diesters

| Starting Material | Reagent (Aromatic Acid) | Product | Yield (%) | Melting Point (°C) | Ref. |

|---|---|---|---|---|---|

| This compound | Benzoic acid | 4,6-Diacetyl-1,3-di(phenylcarbonyloxy)benzene | 68 | 158-160 | rfppl.co.in |

| This compound | 4-Methylbenzoic acid | 4,6-Diacetyl-1,3-di(4-methylphenylcarbonyloxy)benzene | 62 | 168-170 | rfppl.co.in |

| This compound | 4-Methoxybenzoic acid | 4,6-Diacetyl-1,3-di(4-methoxyphenylcarbonyloxy)benzene | 65 | 146-148 | rfppl.co.in |

| This compound | 4-Chlorobenzoic acid | 4,6-Diacetyl-1,3-di(4-chlorophenylcarbonyloxy)benzene | 59 | 172-174 | rfppl.co.in |

| This compound | 4-Bromobenzoic acid | 4,6-Diacetyl-1,3-di(4-bromophenylcarbonyloxy)benzene | 55 | 188-190 | rfppl.co.in |

| This compound | 2,4-Dichlorobenzoic acid | 4,6-Diacetyl-1,3-di(2,4-dichlorophenylcarbonyloxy)benzene | 54 | 134-136 | rfppl.co.in |

Direct alkylation and alkenylation of the this compound ring at the 2-position can be achieved, providing a route to intermediates for pharmaceuticals. google.com This reaction represents a significant simplification over multi-step synthetic processes. The process involves reacting 4,6-diacetylresorcinol (B1214101) with an appropriate alkyl or alkenyl halide. google.com This is noteworthy because the acetyl groups would typically be expected to have a deactivating effect on the benzene (B151609) ring, making direct substitution challenging. google.com

The reaction is generally carried out in a polar, hydrogen-bonding solvent like water, in the presence of a base such as sodium hydroxide, at temperatures ranging from 20°C to 120°C. google.com For example, 2-Allyl-4,6-diacetylresorcinol was synthesized by reacting 4,6-diacetylresorcinol with allyl bromide in a mixture of water and 1,2-dichloroethane (B1671644) at reflux for three hours. google.com

Table 2: Alkylation/Alkenylation of this compound

| Reactant | Reagent (Halide) | Product | Solvent System | Conditions | Ref. |

|---|---|---|---|---|---|

| 4,6-Diacetylresorcinol | Allyl bromide | 2-Allyl-4,6-diacetylresorcinol | Water / 1,2-Dichloroethane | Reflux, 3 hours | google.com |

| 4,6-Diacetylresorcinol | Alkyl C1 to C6 halide | 2-Alkyl-4,6-diacetylresorcinol | Polar hydrogen-bonding solvent | 20-120°C | google.com |

| 4,6-Diacetylresorcinol | Alkenyl C2 to C6 halide | 2-Alkenyl-4,6-diacetylresorcinol | Polar hydrogen-bonding solvent | 20-120°C | google.com |

Cyclization Reactions and Heterocyclic Synthesis

The diketone functionality of this compound makes it a valuable substrate for cyclization reactions, leading to the formation of a variety of heterocyclic compounds. smolecule.com

The Vilsmeier-Haack reaction is a versatile method for formylating activated aromatic compounds. sciforum.net When applied to 4,6-diacetylresorcinol, this reaction does not result in simple formylation but instead leads to a double cyclization, yielding 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde in good yield. sciforum.net This transformation highlights the utility of this compound in constructing fused heterocyclic systems like pyranochromenes. sciforum.netresearchgate.net The resulting dicarboxaldehyde can be further condensed with various nucleophiles to create a wider range of derivatives. sciforum.net

The acetyl groups of this compound are key to forming pyrazole (B372694) and isoxazole (B147169) rings.

Pyrazole Analogues: The synthesis of pyrazole derivatives can be achieved by first converting this compound into its bis-hydrazone. sciforum.net Subsequent treatment of these bis-hydrazones with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in cyclization to afford 4,6-bis(pyrazole-3-yl-4-carboxaldehyde)resorcinols. sciforum.net This reaction provides a direct route to resorcinol-cored bis-pyrazole structures.

Isoxazole Analogues: Isoxazole rings are typically synthesized via the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) hydrochloride. nih.govfrontiersin.org By analogy, reacting this compound with hydroxylamine hydrochloride would be expected to yield the corresponding bis-isoxazole derivative of resorcinol. This reaction proceeds through the condensation of hydroxylamine with the two carbonyl groups, followed by cyclization to form the isoxazole rings. researchgate.netnih.gov

A series of novel 4,6-bis(azolyl/azinyl/azepinyl)resorcinols has been synthesized from this compound in a combinatorial fashion. asu.edu.egkku.edu.sa This work underscores the role of this compound as a central scaffold for building complex, multi-heterocyclic architectures. mdpi.comkku.edu.sa The synthesis involves reacting this compound derivatives with various reagents to introduce azole (e.g., pyrazole, triazole), azine (e.g., pyridine, pyrimidine), and azepine rings, resulting in molecules with a resorcinol core flanked by two heterocyclic systems. asu.edu.eg

Oxidation Reactions (e.g., with Iodine)

This compound, also known as 4,6-diacetylresorcinol, exhibits reactivity towards various oxidizing agents. While it can be oxidized to form quinones using common agents like potassium permanganate (B83412) and chromium trioxide, its derivatives have been notably employed in oxidative cyclization reactions, particularly with iodine, to synthesize complex heterocyclic structures. This section focuses on the role of iodine in the oxidation of this compound derivatives, a key strategy in the formation of fused heterocyclic systems.

Oxidative Cyclization of this compound Derivatives

Research has demonstrated that while direct oxidation of this compound is one aspect of its reactivity, the oxidative cyclization of its derivatives is a synthetically valuable route. Iodine has been effectively used as an oxidizing agent in these transformations, facilitating the construction of intricate molecular architectures.

A significant application of iodine-mediated oxidation is in the synthesis of fused pyrano-dipyrazole systems. This multi-step synthesis begins with the derivatization of this compound.

The process involves:

Formation of Bis-hydrazones: this compound is first reacted to form bis-hydrazones.

Vilsmeier-Haack Reaction: The bis-hydrazones are then treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 4,6-bis(4-formylpyrazol-3-yl)resorcinols. tandfonline.comresearchgate.netsciforum.net

Oxidation with Iodine: These pyrazole derivatives subsequently undergo an oxidative cyclization reaction with iodine. This final step results in the formation of pyrano[3,2-g]chromeno[4,3-c:7,6-c]dipyrazole-4,8-diones, which are complex, fused angularly polyheterocyclic systems. tandfonline.comresearchgate.netsciforum.net

The following table summarizes the reactants and products in this oxidative process.

| Reactant (Derivative of this compound) | Oxidizing Agent | Product | Reference(s) |

| 4,6-bis(4-formylpyrazol-3-yl)resorcinols | Iodine (I₂) | Pyrano[3,2-g]chromeno[4,3-c:7,6-c]dipyrazole-4,8-diones | tandfonline.com, researchgate.net, sciforum.net |

Another important application of iodine in the derivatization of this compound is the synthesis of flavones from bis-chalcones.

The synthetic route proceeds as follows:

Claisen-Schmidt Condensation: this compound is condensed with appropriate aryl aldehydes to produce bis-chalcones. researchgate.net

Oxidative Cyclization: These bis-chalcone intermediates are then subjected to oxidative cyclization in the presence of iodine, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), to yield the corresponding flavone (B191248) derivatives. researchgate.net

This reaction provides an efficient pathway to flavonoid structures, which are of significant interest in medicinal chemistry.

A summary of this oxidative cyclization is presented in the table below.

| Reactant (Derivative of this compound) | Oxidizing Agent | Product | Reference(s) |

| Bis-chalcones | Iodine (I₂) in DMSO | Flavone derivatives | researchgate.net |

These examples highlight a key strategy in the chemical derivatization of this compound, where iodine acts as a crucial oxidizing agent to facilitate the formation of complex, fused heterocyclic compounds from its derivatives. This underscores the utility of this compound as a versatile building block in synthetic organic chemistry.

Coordination Chemistry and Metal Complexation of 2,4 Diacetylresorcinol Derivatives

Design and Synthesis of Ligands Based on 2,4-Diacetylresorcinol Scaffold

The condensation of the acetyl groups of this compound with primary amines or hydrazines is the principal method for generating sophisticated ligands. doaj.orgcolab.ws This approach allows for the introduction of additional donor atoms and the extension of the ligand framework, enabling the formation of stable metal complexes.

Schiff base ligands are synthesized by the condensation reaction between the carbonyl groups of this compound and primary amines. doaj.orgcolab.ws The resulting imine (azomethine) group introduces a nitrogen donor atom, which plays a crucial role in metal coordination.

Naphthalenediamine Derivatives: Tridentate Schiff base ligands have been prepared through the 1:1 molar ratio condensation of 4,6-diacetylresorcinol (B1214101) with 1,8-naphthalenediamine. scispace.comresearchgate.net These ligands are capable of forming stable complexes with a range of transition metals.

Amino Acid Derivatives: Hexadentate Schiff bases with an N₂O₄ donor set are synthesized by condensing 4,6-diacetylresorcinol with amino acids such as glycine (B1666218) and alanine (B10760859). northeastern.edutandfonline.comresearchgate.net These reactions typically involve a 1:2 molar ratio of the resorcinol (B1680541) derivative to the amino acid.

Thiazole Derivatives: Novel Schiff base ligands can be formed from the condensation of 4,6-diacetylresorcinol with amino-thiazole derivatives, such as 2-amino-4-methylthiazole (B167648). researchgate.netresearchgate.net These ligands have been shown to act as mononegative bidentate ligands.

| Amine Reactant | Resulting Ligand Type | Molar Ratio (Resorcinol:Amine) | Key Donor Atoms | Reference |

|---|---|---|---|---|

| 1,8-Naphthalenediamine | Tridentate | 1:1 | Phenolic O, Azomethine N, Amine N | scispace.com, researchgate.net |

| Glycine / Alanine | Hexadentate (N₂O₄) | 1:2 | Phenolic O, Azomethine N, Carboxylic O | northeastern.edu, tandfonline.com |

| 2-Amino-4-methylthiazole | Bidentate (NO) | 1:1 | Phenolic O, Azomethine N | researchgate.net |

| o-Phenylenediamine (B120857) | Bifunctional (NNO sites) | 1:1 or 1:2 | Phenolic O, Azomethine N, Amine N | tandfonline.com, scispace.com |

Hydrazone ligands are prepared by reacting this compound with various hydrazine (B178648) derivatives. These ligands offer multiple coordination sites and can act as multidentate chelating agents.

Symmetrical bis(hydrazone) ligands have been synthesized from 4,6-diacetylresorcinol and hydrazides like benzoylhydrazide, isonicotinoylhydrazide, and 2-furoylhydrazide. acs.org Other hydrazone ligands are derived from the condensation of 4,6-diacetylresorcinol with compounds such as S-methyldithiocarbazate and thiocarbohydrazide. nih.goveurjchem.com For instance, new hydrazone ligands, designated H₂L¹ and H₂L², were synthesized by condensing 4,6-diacetylresorcinol with 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) or isatin (B1672199) hydrazone, respectively. epa.govresearchgate.net

| Hydrazine/Hydrazide Reactant | Resulting Ligand Type | Key Donor Atoms | Reference |

|---|---|---|---|

| S-methyldithiocarbazate | Dibasic Tridentate (ONS) | Phenolic O, Azomethine N, Thiol S | eurjchem.com |

| Thiocarbohydrazide | Dibasic with NSO-tridentate sites | Phenolic O, Azomethine N, Thiol S | nih.gov |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Tridentate | Phenolic O, Azomethine N, Triazinic N | epa.gov, researchgate.net |

| Benzoylhydrazide / Isonicotinoylhydrazide | Symmetrical bis(hydrazone) | Phenolic O, Azomethine N, Enolate O | acs.org |

Complexation with Transition Metal Ions

The Schiff base and hydrazone ligands derived from this compound readily form stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Fe(III), Zn(II), and Cd(II). scispace.comresearchgate.netresearchgate.net The nature of the resulting complex is highly dependent on the ligand structure, the metal-to-ligand ratio, and the reaction conditions.

The multidentate and often symmetrical nature of these ligands allows for the formation of both mononuclear and binuclear metal complexes.

Mononuclear Complexes: Mononuclear complexes are typically formed when a single metal ion is coordinated by one or more ligand molecules. For example, a Schiff base derived from 4,6-diacetylresorcinol and o-phenylenediamine can form mononuclear complexes. tandfonline.com The reaction of 4,6-diacetylresorcinol-S-benzyldithiocarbazate with Ni(II) has been shown to yield a mononuclear complex. nih.gov Similarly, Schiff bases derived from 4-(2-aminoethyl) morpholine (B109124) form stable mononuclear complexes with Zn(II), Cd(II), Cu(II), and Ni(II). nih.gov

Binuclear Complexes: Binuclear complexes, containing two metal centers, are frequently observed with these ligands. The two sets of coordination sites on the resorcinol backbone can each bind to a metal ion. nih.gov Schiff bases derived from amino acids, 1,8-naphthalenediamine, and o-aminophenol have all been reported to form binuclear complexes with transition metals. scispace.comnortheastern.edutandfonline.comscispace.com Hydrazone ligands derived from oxalyldihydrazine and S-benzyldithiocarbazate also form binuclear structures. nih.govresearchgate.net These complexes are often formed when a 1:2 metal-to-ligand precursor ratio is used. northeastern.edutandfonline.com

The coordination of metal ions typically involves the deprotonation of the phenolic hydroxyl groups, leading to the formation of strong metal-oxygen bonds.

Schiff Base Complexes: In Schiff base complexes, the primary coordination sites are the phenolic oxygen atoms and the azomethine nitrogen atoms. nih.govscispace.com For ligands synthesized with amines containing additional donor groups, such as amino acids or naphthalenediamine, these extra sites (e.g., carboxylic oxygen or amine nitrogen) also participate in chelation. scispace.comnortheastern.edutandfonline.comtandfonline.com The ligands can act as dibasic or tetrabasic entities depending on the number of deprotonated hydroxyl and carboxylic groups. northeastern.edutandfonline.com

Hydrazone Complexes: For hydrazone-derived ligands, chelation also occurs through the phenolic oxygen and azomethine nitrogen atoms. eurjchem.com Depending on the specific hydrazone used, other atoms such as enolic oxygen or thiol sulfur can also be involved in the coordination sphere. acs.orgeurjchem.com For example, hydrazones derived from S-methyldithiocarbazate coordinate via the ONS donor set (phenolic oxygen, azomethine nitrogen, and thiol sulfur). eurjchem.com

The coordination number and the nature of the metal ion and ligand dictate the final geometry of the metal complex. Spectroscopic and magnetic studies have revealed several common geometrical arrangements. nih.goveurjchem.com

Octahedral: This is a very common geometry for complexes derived from this compound ligands, particularly with hexadentate or tridentate ligands. For instance, Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) complexes with Schiff bases derived from 1,8-naphthalenediamine or 2-amino-4-methylthiazole often adopt an octahedral geometry. scispace.comresearchgate.netresearchgate.net Ni(II) and Fe(III) complexes with amino acid-derived Schiff bases are also typically octahedral. northeastern.edutandfonline.com

Square Planar: Square planar geometry is frequently observed for Cu(II) and Ni(II) complexes. nih.govnih.gov Copper(II) complexes with amino acid-derived Schiff bases can exhibit either octahedral or square planar geometries. northeastern.edutandfonline.com A distorted square planar geometry was identified for both mono- and binuclear Ni(II) complexes with dithiocarbazate-based ligands. nih.gov

Tetrahedral: Tetrahedral arrangements are also reported, often for Co(II) and Zn(II) complexes. tandfonline.comscispace.combrieflands.com Copper(II) complexes with thiazole-derived Schiff bases have been found to adopt a tetrahedral geometry, in contrast to the octahedral geometry of other metal ions with the same ligand. researchgate.net

| Ligand Type | Metal Ion(s) | Nuclearity | Observed Geometry | Reference |

|---|---|---|---|---|

| Schiff Base (with 1,8-Naphthalenediamine) | Cr(III), Mn(II), Co(II), Ni(II), Cu(II) | Mononuclear | Octahedral | scispace.com |

| Schiff Base (with Amino Acids) | Cu(II) | Binuclear | Octahedral or Square Planar | northeastern.edu, tandfonline.com |

| Schiff Base (with Amino Acids) | Ni(II), Fe(III) | Binuclear | Octahedral | northeastern.edu, tandfonline.com |

| Schiff Base (with 2-Amino-4-methylthiazole) | Cu(II) | Mononuclear | Tetrahedral | researchgate.net |

| Hydrazone (with S-methyldithiocarbazate) | Cu(II), Ni(II), Co(II) etc. | Binuclear (Dimer) | Square Planar, Tetrahedral, Octahedral | eurjchem.com |

| Dithiocarbazate | Ni(II) | Mono- and Binuclear | Distorted Square Planar | nih.gov |

| Schiff Base (with o-phenylenediamine) | Cu(II), Ni(II), Co(II) | Mononuclear/Binuclear | Octahedral, Tetrahedral, Square Planar | tandfonline.com |

Investigation of p and d block element complexes

The coordination chemistry of this compound and its derivatives has been a subject of significant research, particularly with transition metals of the d-block. The arrangement of donor atoms in these ligands makes them highly effective chelating agents. The tendency of d-block elements, or transition metals, to form a wide array of coordination complexes is well-established and stems from several key characteristics. These include their small ionic sizes, high ionic charges, and the availability of vacant d-orbitals which can accept lone pairs of electrons from ligands. doubtnut.comncert.nic.in This ability to form stable complexes is central to their roles in catalysis and material science. ncert.nic.in

The d-block elements, with their partially filled d-orbitals, can exhibit variable oxidation states, which further enhances the diversity of the complexes they can form. libretexts.org For instance, manganese is known to exist in oxidation states ranging from +2 to +7, allowing for the formation of a variety of compounds. libretexts.org The geometry of these complexes is also diverse, with octahedral, tetrahedral, and square planar arrangements being common, often determined by the nature of the ligand and the coordination number of the metal ion.

While the complexation of d-block elements with this compound derivatives is extensively studied, the investigation into complexes with p-block elements is less common. P-block elements, which have their valence electrons in the p-orbitals, can also form complexes, often with distinct structural and reactive properties compared to their d-block counterparts.

Research into the complexation of this compound-based ligands has revealed the formation of binuclear and mononuclear complexes with a range of d-block metal ions. Spectroscopic and magnetic studies are crucial in elucidating the structures of these complexes. For example, electronic spectra provide information about the geometry of the complex, while magnetic susceptibility measurements help in determining the number of unpaired electrons and thus the oxidation state and electronic configuration of the central metal ion.

A notable study involved the synthesis of a novel Schiff base ligand through the condensation of 4,6-diacetylresorcinol with 2-amino-4-methylthiazole. This ligand was then used to prepare complexes with various d-block metal ions including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net Characterization data, including elemental analysis, mass spectrometry, and spectroscopic techniques, indicated an octahedral geometry for these complexes. researchgate.net Another study focused on a tridentate Schiff base ligand prepared from 4,6-diacetylresorcinol and 1,8-naphthalenediamine, which also formed octahedral complexes with a similar range of transition metals. scispace.com

The following table summarizes the characterization of some representative d-block metal complexes with ligands derived from this compound.

| Metal Ion | Ligand Derivative | Geometry | Key Findings |

| Cr(III) | Schiff base of 4,6-diacetylresorcinol and 2-amino-4-methylthiazole | Octahedral | Characterized by various spectroscopic and analytical techniques. researchgate.net |

| Mn(II) | Schiff base of 4,6-diacetylresorcinol and 1,8-naphthalenediamine | Octahedral | Spectral studies supported the proposed geometry. scispace.com |

| Fe(III) | Schiff base of 4,6-diacetylresorcinol and 2-amino-4-methylthiazole | Octahedral | Confirmed through elemental analysis and spectroscopic data. researchgate.net |

| Co(II) | Schiff base of 4,6-diacetylresorcinol and 1,8-naphthalenediamine | Octahedral | Magnetic and spectral data were consistent with an octahedral structure. scispace.com |

| Ni(II) | Schiff base of 4,6-diacetylresorcinol and 2-amino-4-methylthiazole | Octahedral | The complex was characterized and its geometry was proposed based on spectral data. researchgate.net |

| Cu(II) | Schiff base of 4,6-diacetylresorcinol and 1,8-naphthalenediamine | Octahedral | Elemental analysis and spectroscopic studies confirmed the structure. scispace.com |

Ternary and Mixed-Ligand Complex Systems

Ternary and mixed-ligand complexes of this compound derivatives have garnered considerable interest due to their potential applications in various fields, including bioinorganic chemistry and catalysis. jofamericanscience.orgarcjournals.org These complexes involve a central metal ion coordinated to a primary ligand, such as a Schiff base derived from this compound, and a secondary ligand. The inclusion of a second, different ligand can significantly modify the electronic, structural, and reactive properties of the resulting complex. researchgate.net

The secondary ligands employed in these systems are diverse and can be simple anions or other chelating agents. Common examples include amino acids, 8-hydroxyquinoline (B1678124), 1,10-phenanthroline (B135089), and 2,2'-bipyridyl. jofamericanscience.orgtandfonline.com The formation of these mixed-ligand systems can lead to complexes with enhanced stability and novel biological activities. jofamericanscience.org

For instance, studies on the reactions of 4,6-diacetylresorcinol with cobalt(II) and copper(II) salts in the presence of secondary ligands like acetylacetone, 8-hydroxyquinoline, or 1,10-phenanthroline have resulted in the formation of new binuclear mixed-ligand complexes. nih.gov Spectroscopic and analytical data have shown that the primary ligand can act as a neutral, monobasic, or dibasic tetradentate ligand depending on the reaction conditions and the nature of the secondary ligand. nih.gov

Similarly, new hexadentate Schiff bases derived from the condensation of 4,6-diacetylresorcinol with glycine and alanine have been used to synthesize binuclear complexes of Cu(II), Ni(II), and Fe(III). tandfonline.com The introduction of secondary ligands such as 8-hydroxyquinoline or 1,10-phenanthroline into these systems led to the formation of ternary complexes. tandfonline.com The coordination environment of the metal ions in these complexes was found to be octahedral or square planar, depending on the specific metal and ligands involved. tandfonline.com

The synthesis of mixed-ligand complexes of Ni(II) with a Schiff base derived from 4,6-diacetylresorcinol and secondary ligands like acetylacetone, 8-hydroxyquinoline, 1,10-phenanthroline, and 2,2'-bipyridyl has also been reported. jofamericanscience.org The resulting binuclear complexes were characterized by various physicochemical techniques, which confirmed their octahedral geometry and non-electrolytic nature. jofamericanscience.org

The table below provides examples of ternary and mixed-ligand complexes involving derivatives of this compound.

| Metal Ion | Primary Ligand Derivative | Secondary Ligand(s) | Resulting Complex Type |

| Cu(II) | Schiff base with glycine/alanine | 8-hydroxyquinoline, 1,10-phenanthroline | Ternary binuclear tandfonline.com |

| Ni(II) | Schiff base with glycine/alanine | 8-hydroxyquinoline, 1,10-phenanthroline | Ternary binuclear tandfonline.com |

| Fe(III) | Schiff base with glycine/alanine | 8-hydroxyquinoline, 1,10-phenanthroline | Ternary binuclear tandfonline.com |

| Ni(II) | 4,6-diacetylresorcinol | Acetylacetone, 8-hydroxyquinoline, 1,10-phenanthroline, 2,2'-bipyridyl | Mixed-ligand binuclear jofamericanscience.org |

| Co(II) | 4,6-diacetylresorcinol | Acetylacetone, 8-hydroxyquinoline, 1,10-phenanthroline | Mixed-ligand binuclear nih.gov |

| Cu(II) | 4,6-diacetylresorcinol | Acetylacetone, 8-hydroxyquinoline, 1,10-phenanthroline | Mixed-ligand binuclear nih.gov |

| Cr(III) | Schiff base with 4-aminoantipyrine | 2-amino-4-methyl pyrimidine | Mixed-ligand |

| Mn(II) | Schiff base with 3,4-dihydro-2H-benzo[b] researchgate.nettandfonline.comdioxepin-7-amine and 5-nitrosalicylaldehyde | Not specified | Mixed-ligand |

| Cu(II) | Cationic Schiff base | Diimines (e.g., 1,10-phenanthroline) | Ternary researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Diacetylresorcinol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within the 2,4-diacetylresorcinol molecule. The absorption of infrared radiation causes vibrations (stretching and bending) of the bonds, and each type of bond absorbs at a characteristic frequency. The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

The presence of hydroxyl (-OH) and carbonyl (C=O) groups leads to intramolecular hydrogen bonding between the hydroxyl proton at position 1 and the carbonyl oxygen of the acetyl group at position 2. This interaction significantly influences the position and shape of their respective absorption bands.

Key Research Findings:

O-H Stretching: A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups of the acetyl substituents is expected between 3000-2850 cm⁻¹. oregonstate.edu

C=O Stretching: The carbonyl groups of the two acetyl substituents are electronically different. The acetyl group at C-2 is ortho to a hydroxyl group and can participate in intramolecular hydrogen bonding, which lowers its stretching frequency. The acetyl group at C-4 is not similarly positioned. Consequently, one might expect two distinct C=O stretching bands or a broadened band. A strong absorption peak is expected around 1630-1660 cm⁻¹ for the chelated carbonyl group. The non-chelated carbonyl at C-4 would typically absorb at a higher frequency, around 1680 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl groups is expected to produce a strong band in the 1250-1180 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH (H-bonded) | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 3000 - 2850 | Medium |

| C=O Stretch | Ketone (H-bonded, C-2) | ~1640 | Strong |

| C=O Stretch | Ketone (C-4) | ~1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch | Phenol | 1250 - 1180 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The this compound molecule has six distinct proton environments.

Detailed Research Findings:

Hydroxyl Protons (2H): Two distinct, sharp singlets are expected at very low field (downfield), likely in the δ 12-14 ppm range, due to strong intramolecular hydrogen bonding. The proton of the hydroxyl group at C-1 is hydrogen-bonded to the C-2 acetyl carbonyl, and the C-3 hydroxyl proton is hydrogen-bonded to the C-4 acetyl carbonyl. These signals are often broad and their chemical shift can be dependent on solvent and concentration. compoundchem.com

Aromatic Protons (2H): The two aromatic protons are on adjacent carbons (C-5 and C-6) and will split each other. This will result in an AX spin system, appearing as two doublets. The proton at C-6 (H-6) is ortho to an acetyl group and will appear further downfield (δ ~7.8-8.0 ppm) than the proton at C-5 (H-5), which is ortho to two hydroxyl groups (δ ~6.5-6.8 ppm). The coupling constant between these two protons (³JHH) is expected to be in the range of 8-9 Hz.

Acetyl Protons (6H): The two acetyl groups are in different chemical environments. Therefore, two distinct singlets, each integrating to three protons, are expected. The methyl protons of the acetyl group at C-2 will likely resonate at a slightly different chemical shift than those at C-4 due to the different electronic environment and proximity to the hydroxyl groups. These signals are expected in the δ 2.5-2.7 ppm region. oregonstate.edu

The following table outlines the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OH (C-1) | ~12.5 | Singlet | 1H | N/A |

| -OH (C-3) | ~12.8 | Singlet | 1H | N/A |

| H-6 (Aromatic) | ~7.9 | Doublet | 1H | ³J = 8-9 |

| H-5 (Aromatic) | ~6.6 | Doublet | 1H | ³J = 8-9 |

| -COCH₃ (C-4) | ~2.6 | Singlet | 3H | N/A |

| -COCH₃ (C-2) | ~2.5 | Singlet | 3H | N/A |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. Due to the lack of symmetry in this compound, all 10 carbon atoms are chemically distinct and should produce 10 separate signals in the broadband proton-decoupled ¹³C NMR spectrum.

Detailed Research Findings: The chemical shifts can be predicted based on established correlation tables and data from similar structures like its isomer, 4,6-diacetylresorcinol (B1214101). nih.gov

Carbonyl Carbons (C=O): The two carbonyl carbons of the acetyl groups are expected to resonate at the lowest field (most downfield), typically in the range of δ 200-205 ppm. libretexts.orgcompoundchem.com

Aromatic Carbons (C-O): The two carbons directly bonded to the hydroxyl groups (C-1 and C-3) are highly shielded and will appear in the δ 160-165 ppm region.

Aromatic Carbons (C-C=O): The carbons bearing the acetyl groups (C-2 and C-4) will be found around δ 110-115 ppm.

Aromatic Carbons (C-H): The two aromatic carbons bonded to hydrogen (C-5 and C-6) are expected in the typical aromatic region. C-6, being deshielded by the adjacent carbonyl group, will likely be further downfield (δ ~135 ppm) than C-5 (δ ~110 ppm).

Methyl Carbons (-CH₃): The two methyl carbons from the acetyl groups will resonate at the highest field (most upfield), typically in the δ 25-30 ppm range. libretexts.org

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-4 Acetyl) | ~204 |

| C=O (C-2 Acetyl) | ~202 |

| C-3 (-OH) | ~164 |

| C-1 (-OH) | ~162 |

| C-6 (-H) | ~135 |

| C-5 (-H) | ~110 |

| C-4 (-COCH₃) | ~114 |

| C-2 (-COCH₃) | ~112 |

| -CH₃ (C-4 Acetyl) | ~28 |

| -CH₃ (C-2 Acetyl) | ~26 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀O₄), the exact molecular weight is 194.0579 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation.

Detailed Research Findings: The mass spectrum is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 194. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments.

Molecular Ion Peak (M⁺•): A peak at m/z 194 corresponding to the intact ionized molecule [C₁₀H₁₀O₄]⁺•.

Loss of a Methyl Radical ([M-15]⁺): A common fragmentation for acetyl-containing compounds is the loss of a methyl radical (•CH₃), leading to a stable acylium ion. This would produce a peak at m/z 179. chemguide.co.uk

Loss of an Acetyl Radical ([M-43]⁺): Loss of an entire acetyl radical (•COCH₃) is another characteristic fragmentation pathway, resulting in a peak at m/z 151.

Loss of Ketene (B1206846) ([M-42]⁺•): A rearrangement followed by the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion could also occur, giving a peak at m/z 152.

Data from the isomer 4,6-diacetylresorcinol shows a precursor ion [M+H]⁺ at m/z 195, with major fragments at m/z 177 and 153, which would correspond to the loss of H₂O and ketene, respectively, from the protonated molecule. nih.gov This suggests similar fragmentation pathways for the 2,4-isomer.

The following table summarizes the predicted key fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 194 | [C₁₀H₁₀O₄]⁺• | (Molecular Ion) |

| 179 | [M - CH₃]⁺ | •CH₃ |

| 151 | [M - COCH₃]⁺ | •COCH₃ |

| 152 | [M - C₂H₂O]⁺• | CH₂=C=O |

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated systems within a molecule. The resorcinol (B1680541) ring is a chromophore that absorbs in the UV region. The addition of two acetyl groups, which also act as chromophores, is expected to influence the absorption spectrum significantly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. uzh.ch The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

In organic molecules such as this compound and its derivatives, the most common electronic transitions are π → π* and n → π. shu.ac.ukyoutube.com The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed in compounds with unsaturated centers like aromatic rings and carbonyl groups. uzh.chusp.br These transitions are generally strong, exhibiting high molar absorptivity. shu.ac.uk The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital, are also possible due to the presence of oxygen atoms in the hydroxyl and acetyl groups of this compound. uzh.chyoutube.com These transitions are characteristically weaker than π → π* transitions. shu.ac.uk

The UV-Vis spectrum of a compound provides a unique fingerprint based on these electronic transitions. For instance, the spectrum of pure resorcinol exhibits absorption peaks at 207, 222, and 273 nm. researchgate.net The introduction of acetyl groups to form this compound, and subsequent derivatization, can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). These shifts are influenced by factors such as the solvent polarity and the nature of the substituents.

The electronic spectra of metal complexes of this compound and its Schiff base derivatives provide valuable information about the coordination environment of the metal ion. nih.govresearchgate.net The d-d transitions within the metal ion, as well as charge-transfer transitions between the metal and the ligand, give rise to characteristic absorption bands that can help in determining the geometry of the complex, such as octahedral, tetrahedral, or square planar. nih.govresearchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination

The process begins with the growth of a suitable single crystal, which can often be a rate-limiting step. nih.gov Once a crystal of sufficient quality is obtained, it is subjected to a beam of X-rays. The resulting diffraction pattern is then analyzed to determine the crystal system, space group, and unit cell dimensions. eurjchem.com For example, derivatives of 4,6-diacetylresorcinol have been found to crystallize in monoclinic and triclinic systems. researchgate.net

Detailed structural analysis reveals the precise spatial arrangement of atoms. For instance, in the crystal structure of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the acetyl groups were found to be nearly co-planar with the central phenyl ring. researchgate.net Furthermore, XRD studies elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (e.g., O–H···O) and other weaker interactions (e.g., C–H···Br, C–H···O), which play a crucial role in stabilizing the crystal lattice. eurjchem.comresearchgate.net Hirshfeld surface analysis can be employed as a graphical tool to visualize and quantify these intermolecular contacts. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to study chemical species that possess unpaired electrons. libretexts.orgwikipedia.org This makes it an invaluable tool for characterizing paramagnetic metal complexes of this compound and its derivatives, particularly those involving transition metals like copper(II) and cobalt(II). nih.gov

The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins rather than nuclear spins in a magnetic field. wikipedia.org The resulting ESR spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron. nih.gov

For paramagnetic complexes of this compound, the shape and parameters of the ESR spectrum can be used to determine the geometry of the metal center. nih.gov For instance, the ESR spectra of copper(II) complexes have been used to suggest an octahedral geometry. nih.gov The analysis of the spectrum allows for the calculation of important parameters such as the g-factor and hyperfine coupling constants, which provide insights into the nature of the metal-ligand bonding. nih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermogravimetric Analysis (DTG)) for Thermal Stability and Decomposition

Thermal analysis techniques are employed to study the changes in the physical and chemical properties of materials as a function of temperature. abo.filibretexts.org Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG) are particularly useful for evaluating the thermal stability and decomposition behavior of this compound and its complexes. inkarp.co.in

TGA measures the change in mass of a sample as it is heated at a constant rate. libretexts.org The resulting TGA curve plots the percentage of mass loss against temperature. This data can reveal information about dehydration, desolvation, and the decomposition of the compound. mdpi.com The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss as a function of temperature. mdpi.com The peaks on the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing a more precise indication of the decomposition stages. mdpi.com

The thermal analysis of metal complexes of this compound derivatives can indicate the presence of coordinated or lattice water molecules, which are lost at lower temperatures. researchgate.net At higher temperatures, the organic ligand decomposes, and the final residue often corresponds to the metal oxide. libretexts.org This information is crucial for understanding the thermal stability of these compounds.

Other Analytical Methodologies (e.g., Elemental Analysis, Molar Conductance, Thin-Layer Chromatography (TLC))

A comprehensive characterization of this compound and its derivatives often involves a combination of the aforementioned spectroscopic and structural techniques with other fundamental analytical methods.

Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula.

Molar Conductance measurements are performed on solutions of the compounds, usually in a non-aqueous solvent like DMF or DMSO, to determine their electrolytic nature. researchgate.net The molar conductance values can distinguish between electrolytic and non-electrolytic complexes. researchgate.net Low molar conductance values are indicative of non-electrolytes, suggesting that the anions are coordinated to the metal ion. researchgate.net Conversely, higher values suggest that the anions are not coordinated and exist as free ions in the solution. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate the components of a mixture. nih.govchemistryhall.com It is widely used to monitor the progress of a chemical reaction, to identify compounds by comparing their retention factors (Rf) with those of known standards, and to check the purity of a substance. chemistryhall.comjocpr.com In the context of this compound chemistry, TLC can be used to follow the course of its synthesis and derivatization reactions, and to ensure the isolation of a pure product. jocpr.com The purity of the compounds can be checked using silica (B1680970) gel-G plates, and the spots can be visualized, for example, with iodine vapors or under UV light. nih.govjocpr.com

Computational Chemistry Investigations of 2,4 Diacetylresorcinol and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations allow for the prediction of various molecular attributes with a favorable balance of accuracy and computational cost.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For a molecule structurally related to 2,4-diacetylresorcinol, such as 2-bromo-4,6-bis(dibromoacetyl)resorcinol, DFT calculations have been performed to determine its optimized structure. researchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. For instance, in the study of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the experimental geometry parameters were compared with the optimized geometry in the gas phase. researchgate.net

| Parameter | Description |

|---|---|

| Bond Length | The distance between the nuclei of two bonded atoms. |

| Bond Angle | The angle formed between three connected atoms. |

| Dihedral Angle | The angle between two intersecting planes, often used to describe the conformation of a molecule. |

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide insights into the distribution of electrons within a molecule and its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it is related to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. nih.gov

For a related compound, 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the chemical reactivity and charge transfer properties were calculated from its HOMO and LUMO energies. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. The absence of negative frequencies in the calculated vibrational spectrum indicates that the optimized geometry represents a true energy minimum. researchgate.net Computational approaches can aid in the interpretation of complex experimental spectra by assigning specific vibrational modes to the observed spectral bands. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. walisongo.ac.id It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For the related compound 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the molecular electrostatic potential map was generated and quantitatively analyzed to understand its chemical reactivity. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

Aromatase Cytochrome P450: Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent breast cancer. nih.gov Molecular docking studies can be employed to investigate how potential inhibitors, such as derivatives of this compound, might bind to the active site of aromatase. These studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the interaction. ekb.eg

COVID-19 Protein Receptors: The SARS-CoV-2 virus, responsible for the COVID-19 pandemic, relies on several key proteins for its replication and infectivity. These include the main protease (Mpro), papain-like protease (PLpro), and the spike protein, which interacts with the human angiotensin-converting enzyme 2 (ACE2) receptor. mdpi.com Molecular docking can be used to screen for potential inhibitors of these viral proteins. For instance, a study on 2,4-diacetylphloroglucinol (B43620) (a structurally different but related compound) investigated its interaction with SARS-CoV-2 proteins, revealing its potential as an inhibitor. nih.gov Such studies analyze the binding modes and interactions of the ligand within the active or allosteric sites of the target proteins, providing a rationale for their potential antiviral activity.

| Target Protein | Biological Role | Potential for Inhibition |

|---|---|---|

| Aromatase Cytochrome P450 | Estrogen synthesis | Treatment of hormone-dependent breast cancer |

| SARS-CoV-2 Main Protease (Mpro) | Viral replication | Antiviral therapy for COVID-19 |

| SARS-CoV-2 Papain-like Protease (PLpro) | Viral replication and immune evasion | Antiviral therapy for COVID-19 |

| SARS-CoV-2 Spike Protein/ACE2 Receptor | Viral entry into host cells | Prevention of viral infection |

Identification of Potential Drug Targets and Binding Sites

Computational molecular docking simulations have been instrumental in identifying potential biological targets for resorcinol-based compounds, including derivatives structurally related to this compound. These in silico studies predict the binding affinity and interaction patterns of ligands with various proteins, offering insights into their potential therapeutic applications.

Research on azo compounds derived from 4,6-dipropanoylresorcinol, a compound structurally similar to this compound, has identified the Epidermal Growth Factor Receptor (EGFR) as a promising target. jocpr.com EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, and its dysregulation is a hallmark of many cancers. jocpr.com Molecular docking analyses revealed that these resorcinol (B1680541) derivatives can fit into the active site of EGFR, suggesting they may act as antagonists. jocpr.com The interactions are characterized by favorable binding energies and involve both hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. For instance, one derivative formed a hydrogen bond with the MET 769 residue, while hydrophobic interactions were observed with residues such as leu 694, val 702, ala 719, met 742, pro 770, and leu 820. jocpr.com

Other computational studies on different resorcinol derivatives have pointed towards enzymes involved in inflammation and oxidative stress as potential targets. In silico analysis of certain anti-inflammatory resorcinol derivatives showed their binding modes within the cyclooxygenase (COX) enzyme, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Similarly, derivatives of 2-Acetyl-4-aminoresorcinol have been docked against myeloperoxidase (MPO), an enzyme implicated in oxidative stress, with simulations showing potential interactions within the enzyme's active pockets. researchgate.net

The table below summarizes the findings from molecular docking studies on various resorcinol derivatives, highlighting the target proteins, binding energies, and key interacting amino acid residues.

| Resorcinol Derivative Class | Potential Protein Target | Binding Score / Glide Energy (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Azo compounds of 4,6-dipropanoylresorcinol | Epidermal Growth Factor Receptor (EGFR) | -55.272 to -60.929 | MET 769, PRO 770, LEU 694, VAL 702, ALA 719, LEU 820 |